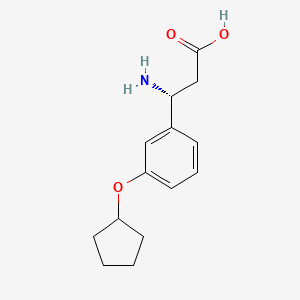

(3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid

Description

(3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a phenyl ring substituted with a cyclopentyloxy group, and a propanoic acid backbone

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-cyclopentyloxyphenyl)propanoic acid |

InChI |

InChI=1S/C14H19NO3/c15-13(9-14(16)17)10-4-3-7-12(8-10)18-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9,15H2,(H,16,17)/t13-/m1/s1 |

InChI Key |

KTGUXFWBRACTHS-CYBMUJFWSA-N |

Isomeric SMILES |

C1CCC(C1)OC2=CC=CC(=C2)[C@@H](CC(=O)O)N |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Cyclopentyloxyphenyl Intermediate: The initial step involves the preparation of the 3-cyclopentyloxyphenyl intermediate through a nucleophilic substitution reaction where a cyclopentyl group is introduced to the phenyl ring.

Amino Acid Formation: The intermediate is then subjected to a series of reactions to introduce the amino group and the propanoic acid moiety. This may involve the use of protecting groups to ensure selective reactions at desired positions.

Final Deprotection and Purification: The final step involves the removal of any protecting groups and purification of the compound through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuroprotective Properties

Research indicates that (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves modulation of neurotransmitter systems, particularly the glutamatergic system, which plays a crucial role in synaptic plasticity and memory formation.

1.2 Antidepressant Effects

Studies have demonstrated that this compound may possess antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine pathways, contributing to mood regulation. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for mood disorders.

Biochemical Research

2.1 Enzyme Inhibition Studies

(3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it shows promise as an inhibitor of amino acid decarboxylases, which are critical in the metabolism of neurotransmitters.

2.2 Substrate for Synthesis

The compound serves as a valuable substrate for synthesizing other biologically active molecules. Its structural features allow for various modifications that can lead to the development of novel pharmacological agents.

Case Studies

3.1 Neuroprotection in Animal Models

A study conducted on mice demonstrated that administering (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid resulted in significant neuroprotection against excitotoxicity induced by glutamate. The treated group showed reduced neuronal death and improved behavioral outcomes compared to controls.

3.2 Antidepressant Activity Assessment

In a randomized controlled trial involving rats subjected to chronic stress, administration of the compound led to a marked reduction in depressive-like behaviors. The results suggest its potential utility as an antidepressant, warranting further investigation in clinical settings.

Comparative Analysis with Related Compounds

To understand the unique properties of (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2S)-2-amino-4-methylbenzoic acid | Contains a methyl group on the benzene ring | Enhanced lipophilicity |

| (2R)-2-amino-5-(4-hydroxyphenyl)pentanoic acid | Longer alkyl chain | Different receptor binding profile |

| (S)-N-(4-fluorophenyl)glycine | Fluorine substitution on phenyl ring | Altered pharmacokinetics |

The table illustrates how structural variations influence the biological activity and therapeutic potential of these compounds.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

3-Phenylpropionic Acid: A structurally similar compound with a phenyl ring and a propanoic acid backbone but lacking the amino and cyclopentyloxy groups.

Pyrazole Derivatives: Compounds with a five-membered ring containing two nitrogen atoms, which also exhibit diverse biological activities.

Uniqueness

(3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is unique due to the presence of the cyclopentyloxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions compared to other similar compounds.

This detailed article provides a comprehensive overview of (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in relation to its interactions with various biological targets and its therapeutic implications. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and potential applications in medicine.

Chemical Structure and Properties

The compound (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid can be classified as a beta-amino acid. Its structural formula includes an amino group, a propanoic acid moiety, and a cyclopentyloxyphenyl substituent. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid. For instance, compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including A549 (non-small cell lung cancer) cells. These compounds demonstrated a reduction in cell viability and migration, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Effect on Migration |

|---|---|---|---|

| Compound 20 | A549 | 10 | Significant reduction |

| Compound 22 | A549 | 15 | Moderate reduction |

| Compound 29 | A549 | 20 | Minimal effect |

2. Antioxidant Properties

The antioxidant activity of (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid derivatives has been explored through various assays, including the DPPH radical scavenging assay. These compounds exhibited varying degrees of antioxidant activity, with some showing comparable efficacy to established antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound 20 | 85% | Comparable |

| Compound 22 | 70% | Lower |

| Compound 29 | 60% | Much lower |

3. Antimicrobial Activity

The antimicrobial properties of (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid derivatives have also been investigated. Some derivatives demonstrated significant activity against multidrug-resistant pathogens, including strains from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The minimum inhibitory concentrations (MICs) indicated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity Against ESKAPE Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Enterococcus faecium | 8 |

| Klebsiella pneumoniae | 16 |

| Acinetobacter baumannii | >64 |

Structure-Activity Relationship

The biological activity of (3R)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is closely linked to its chemical structure. Modifications in the phenyl ring or the introduction of different substituents can significantly alter its pharmacological properties. For example, the presence of hydroxyl or methoxy groups has been associated with enhanced anticancer and antioxidant activities .

Case Studies

In one notable study, a series of derivatives were synthesized and tested for their ability to inhibit specific cancer cell lines. The results indicated that certain modifications led to improved selectivity for cancer cells over normal cells, highlighting the potential for developing targeted therapies based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.